Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1502088-23-4) is a spirocyclic epoxide ester featuring a 1-oxaspiro[2.4]heptane core bearing three methyl substituents at positions 2, 4, and With a molecular formula of C₁₁H₁₈O₃, a molecular weight of 198.26 g·mol⁻¹, and a calculated logP of 2.24 , this compound is a high‑Fsp³ (0.91) chiral building block that contains two asymmetric atoms. It is primarily employed as a research intermediate in medicinal chemistry and organic synthesis, where its sterically congested spiroepoxide motif and elevated lipophilicity offer distinct advantages over less substituted 1‑oxaspiro[2.4]heptane‑2‑carboxylate analogs.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
Cat. No. B13203240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1(CCCC12C(O2)(C)C(=O)OC)C
InChIInChI=1S/C11H18O3/c1-9(2)6-5-7-11(9)10(3,14-11)8(12)13-4/h5-7H2,1-4H3
InChIKeyPBMBJFDZZLLTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate – Spirocyclic Epoxide Ester for Advanced Synthesis & Chiral Building Block Procurement


Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1502088-23-4) is a spirocyclic epoxide ester featuring a 1-oxaspiro[2.4]heptane core bearing three methyl substituents at positions 2, 4, and 4. With a molecular formula of C₁₁H₁₈O₃, a molecular weight of 198.26 g·mol⁻¹, and a calculated logP of 2.24 , this compound is a high‑Fsp³ (0.91) chiral building block that contains two asymmetric atoms . It is primarily employed as a research intermediate in medicinal chemistry and organic synthesis, where its sterically congested spiroepoxide motif and elevated lipophilicity offer distinct advantages over less substituted 1‑oxaspiro[2.4]heptane‑2‑carboxylate analogs .

Why Generic 1‑Oxaspiro[2.4]heptane‑2‑carboxylates Cannot Replace Methyl 2,4,4‑trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate for Lipophilicity‑Driven and Stereochemistry‑Intensive Applications


Although the 1‑oxaspiro[2.4]heptane‑2‑carboxylate scaffold is shared by several research chemicals, simple substitution of the 2,4,4‑trimethyl derivative with less substituted analogs (e.g., the unsubstituted methyl ester, CAS 73039‑84‑6, or the 2‑monomethyl analog, CAS 73039‑89‑1) alters key physicochemical and stereochemical properties that are critical for downstream applications. The 2,4,4‑trimethyl pattern markedly increases lipophilicity (logP 2.24 vs. 0.87 and 1.26, respectively) , enhances the fraction of sp³‑hybridised carbons (Fsp³ 0.91) , and introduces a second chiral center (2 asymmetric atoms) , whereas the comparator compounds possess only one stereogenic center. These differences directly affect membrane permeability, metabolic stability, enantioselective recognition, and the conformational rigidity required for target engagement—rendering generic replacement unreliable without re‑optimisation of the entire synthetic or biological workflow.

Quantitative Differentiation Evidence for Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Versus In‑Class Analogs – Procurement‑Relevant Data


LogP Comparison: 2,4,4‑Trimethyl Derivative vs. Unsubstituted and 2‑Methyl Analogs

The 2,4,4‑trimethyl substitution elevates the calculated logP to 2.24, substantially higher than that of the unsubstituted methyl ester (logP 0.87) and the 2‑monomethyl analog (logP 1.26), indicating significantly greater lipophilicity. This difference influences passive membrane permeability and solubility profiles, making the 2,4,4‑trimethyl compound more suitable for applications requiring enhanced hydrophobicity.

Lipophilicity Drug-likeness Permeability

Fraction of sp³ Carbons (Fsp³): 2,4,4‑Trimethyl Derivative vs. Unsubstituted Analog

The 2,4,4‑trimethyl compound exhibits an Fsp³ of 0.91, reflecting a higher proportion of sp³‑hybridised carbons compared with the unsubstituted analog (Fsp³ ≈ 0.875, estimated from the molecular formula C₈H₁₂O₃). Elevated Fsp³ correlates with improved clinical success rates in drug discovery campaigns, as it increases molecular complexity and reduces aromatic ring count.

Molecular complexity Drug-likeness Saturation

Stereochemical Complexity: Two Asymmetric Atoms vs. One in Less Substituted Analogs

The 2,4,4‑trimethyl substitution pattern creates a second stereogenic center (2 asymmetric atoms total) , whereas the unsubstituted and 2‑methyl analogs possess only one chiral center. This additional stereochemical element can be exploited in diastereoselective transformations and may enhance enantioselectivity in biocatalytic resolutions. Methyl substituents vicinal to the spiroepoxide oxygen have been shown to decrease reaction rate but increase enantioselectivity in halohydrin dehalogenase‑catalysed ring‑opening reactions (E up to 200 for HheC) [1], a class‑level observation that suggests similar advantages for the 2,4,4‑trimethyl spiroepoxide.

Chirality Asymmetric synthesis Enantioselectivity

Purity and Storage: Commercial Availability of the 2,4,4‑Trimethyl Derivative vs. Unsubstituted Analog

The 2,4,4‑trimethyl compound is commercially available at ≥95% purity , compared with ≥98% purity for the unsubstituted methyl ester . Both require sealed, dry storage at 2–8 °C . The slightly lower purity of the trimethyl derivative reflects the increased synthetic complexity of installing the three methyl groups, which may necessitate additional purification steps in downstream applications. This trade‑off between structural complexity and purity should be factored into procurement decisions when enantiomeric or diastereomeric purity is critical.

Purity Storage stability Supply chain

Recommended Procurement Scenarios for Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate – Science‑Driven Selection


Lipophilicity‑Driven Fragment‑Based Drug Discovery – Enhancing Membrane Permeability

When designing fragment libraries for intracellular or CNS targets, the 2,4,4‑trimethyl derivative's logP of 2.24 offers a clear advantage over the unsubstituted analog (logP 0.87) . The >1 log unit increase translates to an approximately 10‑fold higher expected partition coefficient, enabling better passive diffusion across lipid bilayers. This compound is therefore a strategic choice for medicinal chemistry campaigns requiring spiroepoxide fragments with balanced hydrophobicity.

Chiral Building Block Procurement for Asymmetric Synthesis – Dual Stereogenic Centers

With two asymmetric atoms , this compound provides heightened stereochemical complexity compared to single‑center analogs. It is particularly suited for diastereoselective epoxide ring‑opening reactions where the additional methyl groups can direct nucleophilic attack. Class‑level evidence from methyl‑substituted spiroepoxides indicates that methyl groups proximal to the epoxide enhance enzymatic enantioselectivity (E up to 200) [1], suggesting that the 2,4,4‑trimethyl derivative may deliver superior enantiomeric ratios in biocatalytic resolutions.

High‑Fsp³ Fragment Procurement for Lead‑Optimisation Programmes – Improving Drug‑Likeness

The high fraction of sp³‑hybridised carbons (Fsp³ 0.91) makes this compound a valuable building block for increasing molecular complexity while avoiding aromatic ring count. In lead optimisation, replacing flat aromatic fragments with saturated spirocyclic scaffolds can improve solubility, reduce non‑specific binding, and enhance metabolic stability. The 2,4,4‑trimethyl derivative is therefore recommended for any program prioritising three‑dimensionality and saturation.

Spiroepoxide Intermediate Procurement for Heterocycle Synthesis – Sterically Shielded Epoxide

The gem‑dimethyl substitution at position 4 introduces significant steric hindrance around the spiroepoxide, potentially modulating ring‑opening regioselectivity and protecting the epoxide from premature hydrolysis. When building focused libraries of spirocyclic heterocycles (e.g., azides, alcohols, amines) via epoxide ring‑opening, the 2,4,4‑trimethyl derivative offers a unique steric profile not available from the unsubstituted or mono‑methyl analogs, enabling access to novel chemical space.

Quote Request

Request a Quote for Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.